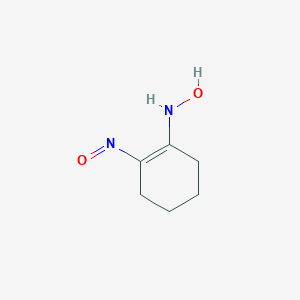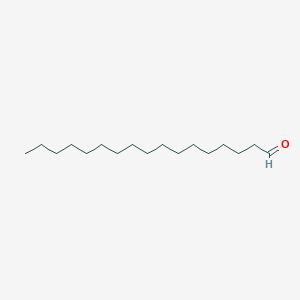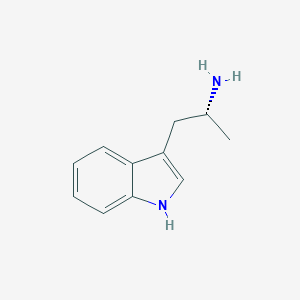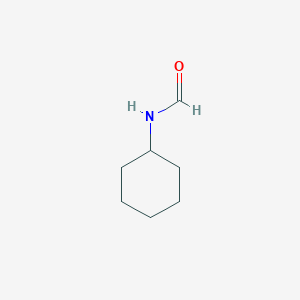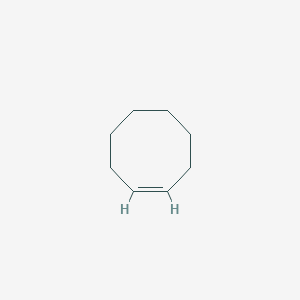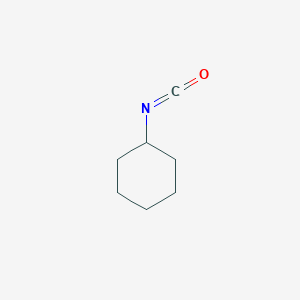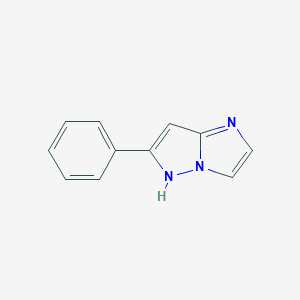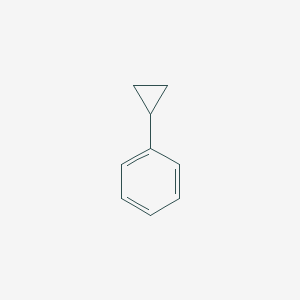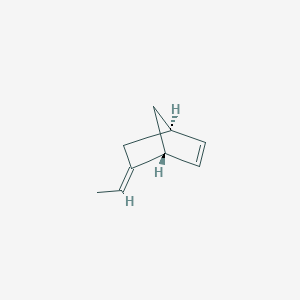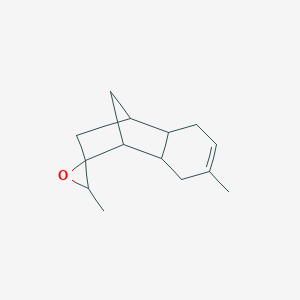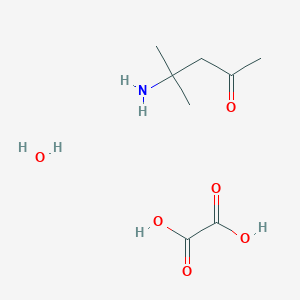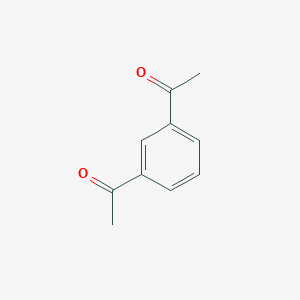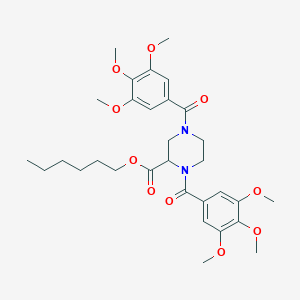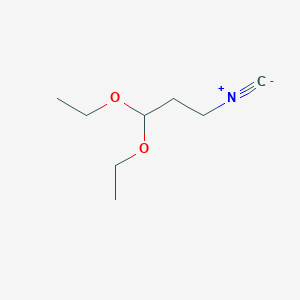
1,1-Diethoxy-3-isocyanopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-3-isocyanopropane, commonly known as DEIPC, is a colorless liquid compound with a molecular weight of 191.23 g/mol. It is widely used in various scientific research applications due to its unique chemical properties. DEIPC is a highly reactive compound that is used as a versatile building block for the synthesis of various organic compounds.
Mechanism Of Action
DEIPC acts as a highly reactive isocyanate that readily reacts with various nucleophiles, such as amines, alcohols, and thiols. The reaction between DEIPC and nucleophiles results in the formation of various organic compounds. DEIPC is a highly reactive compound that finds application in various organic synthesis reactions.
Biochemical And Physiological Effects
DEIPC has no known biochemical or physiological effects. It is a highly reactive compound that finds application in various organic synthesis reactions.
Advantages And Limitations For Lab Experiments
DEIPC is a highly versatile compound that finds application in various fields of scientific research. It is a highly reactive compound that readily reacts with various nucleophiles, making it an ideal building block for the synthesis of various organic compounds. However, the synthesis of DEIPC requires careful handling of reactive chemicals, making it a challenging compound to work with. The use of DEIPC in lab experiments requires careful safety measures to ensure the safety of the researchers.
Future Directions
DEIPC is a highly versatile compound that finds application in various fields of scientific research. Future research could focus on the development of new synthetic routes for the synthesis of DEIPC. The development of new synthetic routes could lead to the discovery of new organic compounds with unique properties. Future research could also focus on the application of DEIPC in the synthesis of new pharmaceuticals with improved therapeutic properties. The use of DEIPC in scientific research is an exciting area of research with vast potential for future discoveries.
Conclusion:
In conclusion, DEIPC is a highly versatile compound that finds application in various fields of scientific research. It is a highly reactive compound that is used as a building block for the synthesis of various organic compounds. The synthesis of DEIPC requires careful handling of reactive chemicals, making it a challenging compound to work with. The use of DEIPC in lab experiments requires careful safety measures to ensure the safety of the researchers. Future research could focus on the development of new synthetic routes for the synthesis of DEIPC and the application of DEIPC in the synthesis of new pharmaceuticals with improved therapeutic properties.
Synthesis Methods
The synthesis of DEIPC involves the reaction between diethyl malonate and phosgene in the presence of a base. The resulting product is then treated with sodium ethoxide to yield DEIPC. The synthesis of DEIPC is a multi-step process that requires careful handling of reactive chemicals.
Scientific Research Applications
DEIPC is widely used in scientific research for the synthesis of various organic compounds. It is used as a building block for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and triazoles. DEIPC is also used in the synthesis of various pharmaceuticals, such as antitumor agents, anti-inflammatory agents, and antiviral agents. DEIPC is a highly versatile compound that finds application in various fields of scientific research.
properties
CAS RN |
139723-02-7 |
|---|---|
Product Name |
1,1-Diethoxy-3-isocyanopropane |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1,1-diethoxy-3-isocyanopropane |
InChI |
InChI=1S/C8H15NO2/c1-4-10-8(11-5-2)6-7-9-3/h8H,4-7H2,1-2H3 |
InChI Key |
ARUYIJPIIANHIW-UHFFFAOYSA-N |
SMILES |
CCOC(CC[N+]#[C-])OCC |
Canonical SMILES |
CCOC(CC[N+]#[C-])OCC |
synonyms |
1-ISOCYANO-3,3-DIETHOXYPROPANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



